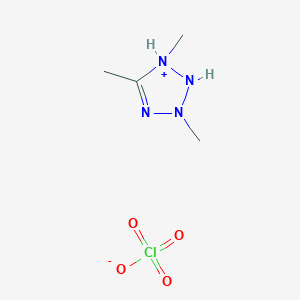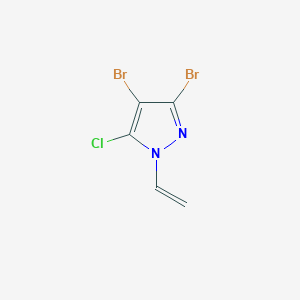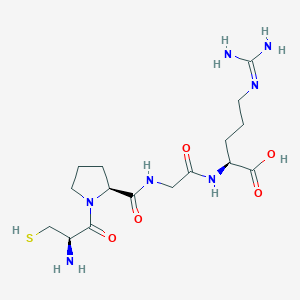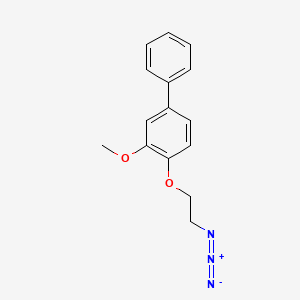
(Trifluoromethyl)-lambda~5~-phosphanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethyl)-lambda~5~-phosphanedione is a compound that features a trifluoromethyl group attached to a lambda5-phosphane core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the molecules it is attached to.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of a phosphane with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane under specific conditions . The reaction often requires the presence of a catalyst and a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Trifluoromethyl)-lambda~5~-phosphanedione may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize readily available precursors and reagents, along with optimized reaction conditions to maximize the production rate .
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluoromethyl)-lambda~5~-phosphanedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(Trifluoromethyl)-lambda~5~-phosphanedione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (Trifluoromethyl)-lambda~5~-phosphanedione exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Trifluoromethyl)-lambda~5~-phosphanedione include:
Trifluoromethylated phosphines: These compounds share the trifluoromethyl group but differ in the phosphane core structure.
Trifluoromethylated ketones: These compounds feature a trifluoromethyl group attached to a ketone functional group.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the trifluoromethyl group with the lambda5-phosphane core. This combination imparts distinct electronic and steric properties, making it a versatile and valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
827027-09-8 |
|---|---|
Formule moléculaire |
CF3O2P |
Poids moléculaire |
131.978 g/mol |
InChI |
InChI=1S/CF3O2P/c2-1(3,4)7(5)6 |
Clé InChI |
RURZVXCEMCJPTC-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)P(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)



![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)


![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)


![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
